molecular formula C14H16N2O B5180238 N-(propan-2-yl)-3-(1H-pyrrol-1-yl)benzamide

N-(propan-2-yl)-3-(1H-pyrrol-1-yl)benzamide

Cat. No.: B5180238
M. Wt: 228.29 g/mol
InChI Key: DSIKRZZGFBTVMR-UHFFFAOYSA-N
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Description

N-(propan-2-yl)-3-(1H-pyrrol-1-yl)benzamide is a synthetic small molecule characterized by a benzamide core substituted with a pyrrole heterocycle and an isopropyl (propan-2-yl) group. This specific structural motif combines a common pharmacophore with a heterocyclic system of significant research interest, making it a valuable building block and scaffold in medicinal chemistry and drug discovery research. The incorporation of the pyrrole ring is a key feature of this compound. Pyrrole is a five-membered aromatic heterocycle that is a fundamental component of many natural products and pharmaceuticals with demonstrated biological activities . Its presence can influence the compound's physicochemical properties, such as lipophilicity, and its ability to engage in key interactions with biological targets . Researchers are exploring new pyrrole-containing compounds for a range of applications, including as potential antibacterial agents, highlighting the ongoing relevance of this heterocycle in developing new therapeutic leads . This compound is presented as a high-purity chemical entity for research applications. It is intended for use in hit-to-lead optimization campaigns, structure-activity relationship (SAR) studies, and as a synthetic intermediate for further chemical elaboration. Application Note: This product is intended for research purposes in a controlled laboratory environment only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-propan-2-yl-3-pyrrol-1-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O/c1-11(2)15-14(17)12-6-5-7-13(10-12)16-8-3-4-9-16/h3-11H,1-2H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSIKRZZGFBTVMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=CC(=CC=C1)N2C=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations

Diverse Synthetic Routes for N-(propan-2-yl)-3-(1H-pyrrol-1-yl)benzamide

The construction of this compound can be achieved through several synthetic pathways, each with distinct strategies for assembling the final molecular architecture. These routes often involve either the initial formation of the benzamide (B126) bond followed by the construction of the pyrrole (B145914) ring, or the synthesis of a pyrrole-containing benzoic acid intermediate which is then coupled with the appropriate amine.

Multi-step syntheses provide a linear and controlled approach to building the target molecule. A common strategy begins with a commercially available starting material, such as 3-aminobenzoic acid, which is sequentially modified. One plausible route involves an initial amidation reaction between 3-aminobenzoic acid and propan-2-amine to form 3-amino-N-(propan-2-yl)benzamide. This intermediate then undergoes a cyclization reaction with a 1,4-dicarbonyl compound, such as 2,5-hexanedione (B30556), via the Paal-Knorr pyrrole synthesis to yield the final product. alliedacademies.orguctm.edu This sequence ensures the regioselective placement of the pyrrole and isopropylamide moieties on the benzene (B151609) ring. Academic and industrial research often employs such interconnected experiments to reach a final goal, providing a practical framework for synthesis. trine.edu

Table 1: Proposed Multi-step Synthesis of this compound

StepReactionReactantsKey Reagents/ConditionsProduct
1Amidation3-Aminobenzoic acid, Propan-2-amineCoupling agent (e.g., DCC, HATU) or conversion to acid chloride (SOCl₂)3-Amino-N-(propan-2-yl)benzamide
2Paal-Knorr Pyrrole Synthesis3-Amino-N-(propan-2-yl)benzamide, 2,5-HexanedioneAcid catalyst (e.g., p-TsOH), heatN-(propan-2-yl)-3-(2,5-dimethyl-1H-pyrrol-1-yl)benzamide

Note: The product of the Paal-Knorr synthesis with 2,5-hexanedione would be the 2,5-dimethylpyrrole derivative. To obtain the unsubstituted pyrrole, 2,5-dimethoxytetrahydrofuran (B146720) would be used as the 1,4-dicarbonyl equivalent.

The key transformations in the synthesis of this compound are cyclization to form the pyrrole ring and amidation to create the benzamide linkage.

Cyclization: The Paal-Knorr synthesis is a robust and widely used method for constructing pyrrole rings. alliedacademies.orgmdpi.com This reaction involves the condensation of a primary amine with a 1,4-dicarbonyl compound under acidic conditions. uctm.edu The mechanism proceeds through the formation of a di-iminium intermediate which then cyclizes and dehydrates to afford the aromatic pyrrole ring. The versatility of this method allows for the synthesis of various substituted pyrroles by simply changing the 1,4-dicarbonyl component. nih.gov

Amidation: The formation of the amide bond is a cornerstone of organic synthesis. walisongo.ac.id A highly effective method involves the reaction of an amine with a reactive carboxylic acid derivative, such as an acid chloride. nanobioletters.com The carboxylic acid, in this case, 3-(1H-pyrrol-1-yl)benzoic acid, can be converted to the corresponding acid chloride using reagents like thionyl chloride or oxalyl chloride. google.com This activated intermediate readily reacts with propan-2-amine to yield the desired N-substituted benzamide. researchgate.net Alternatively, direct coupling of the carboxylic acid and amine can be achieved using peptide coupling reagents, which offers a milder and often more chemoselective approach. walisongo.ac.id

Convergent synthesis offers an efficient alternative to linear strategies by preparing key molecular fragments separately before combining them in the final steps. For this compound, a convergent approach would involve the independent synthesis of two main building blocks: 3-(1H-pyrrol-1-yl)benzoic acid and propan-2-amine.

Derivatization and Analogue Synthesis

The synthesis of derivatives and analogues of this compound is crucial for exploring structure-activity relationships (SAR). Modifications can be systematically introduced on both the pyrrole moiety and the benzamide core.

The structure of the pyrrole ring can be readily modified by employing different precursors in the Paal-Knorr synthesis. alliedacademies.org Using substituted 1,4-dicarbonyl compounds allows for the introduction of various functional groups at the 2, 3, 4, and 5-positions of the pyrrole ring. For instance, the reaction of 3-amino-N-(propan-2-yl)benzamide with hexane-2,5-dione yields the 2,5-dimethylpyrrole analogue. mdpi.com This modularity provides a powerful tool for generating a library of compounds with diverse substitution patterns on the pyrrole heterocycle. nih.gov

Table 2: Pyrrole Moiety Derivatization via Paal-Knorr Synthesis

1,4-Dicarbonyl PrecursorResulting Substituent on Pyrrole RingReference Methodologies
2,5-Hexanedione2,5-Dimethyl alliedacademies.orgmdpi.com
3-Methyl-2,5-hexanedione2,3,5-Trimethyl nih.gov
1,4-Diphenyl-1,4-butanedione2,5-Diphenyl alliedacademies.org
2,5-DimethoxytetrahydrofuranUnsubstituted uctm.edu

Table 3: Benzamide Core Derivatization using Substituted Starting Materials

Starting MaterialResulting Substituent on Benzamide CoreReference Analogues
3-Amino-4-chlorobenzoic acid2-Chloro semanticscholar.orgnih.gov
3-Amino-5-nitrobenzoic acid5-Nitro nih.gov
3-Amino-4-methylbenzoic acid2-Methyl semanticscholar.org
3-Amino-2-fluorobenzoic acid6-Fluoro semanticscholar.org

Hybrid Molecule Development and Scaffold Hopping

In medicinal chemistry, the development of novel therapeutic agents often relies on strategic modifications of known chemical structures. Two prominent strategies employed for this purpose are hybrid molecule development and scaffold hopping. Hybrid molecule development involves the deliberate combination of two or more distinct pharmacophoric units into a single molecular entity to achieve a synergistic or additive biological effect, or to interact with multiple targets. Scaffold hopping, also known as lead hopping, is a computational or synthetic strategy aimed at discovering structurally novel compounds by modifying the central core structure, or "scaffold," of a known active molecule. nih.govchemrxiv.org The objective is to identify new chemotypes that retain or improve upon the biological activity of the parent compound while offering enhanced properties such as selectivity, synthetic accessibility, or improved absorption, distribution, metabolism, and excretion (ADME) profiles. chemrxiv.orgbhsai.org

The core structure of this compound, which integrates a benzamide moiety with a pyrrole ring, represents a versatile template for both hybrid molecule design and scaffold hopping explorations. The benzamide group is a common feature in many biologically active compounds, and the pyrrole ring is a privileged heterocycle in medicinal chemistry.

A practical example of hybrid molecule development using a related structural framework is the synthesis of substituted N-[3-(1H-pyrrol-1-yl)methyl]-1,2,5,6-tetrahydropyridin-1-yl]benzamide/benzene sulfonamides. nih.govresearchgate.net In this research, a pyrrole-containing fragment was linked to a tetrahydropyridine (B1245486) core, which was in turn acylated with various substituted benzoyl or benzenesulfonyl chlorides. nih.gov This approach created a library of hybrid molecules designed to explore anti-inflammatory activity. researchgate.net The study investigated how different substituents on the benzamide or sulfonamide portion of the molecule influenced its biological effect, specifically the attenuation of nitric oxide (NO) production in activated microglial cells. researchgate.net

The findings from this research highlighted that molecules incorporating a sulfonyl (SO2) group instead of a carbonyl (C=O) group at the amide linkage, along with specific substitutions on the aromatic ring, were particularly effective. researchgate.net This demonstrates the principle of molecular hybridization, where combining different chemical motifs (pyrrole, tetrahydropyridine, and substituted benzene rings) leads to compounds with specific biological activities.

Table 1: Examples of Synthesized Pyrrole-Benzamide/Sulfonamide Hybrid Molecules and Their Activity researchgate.net

Compound IDR GroupLinkerIC50 (µM) for NO Inhibition
9i 4-F-PhSO212.92
9j 4-Cl-PhSO214.64
9k 4-Br-PhSO219.63
9f 4-F-PhC=OInactive
9g 4-Cl-PhC=OInactive
9h 4-Br-PhC=OInactive

This table is interactive. You can sort and filter the data.

Scaffold hopping represents a more profound structural modification where the central molecular core is replaced entirely. bhsai.org Starting with a lead compound like this compound, a scaffold hopping strategy would aim to replace the 3-(pyrrol-1-yl)phenyl core with a bioisosteric or structurally novel equivalent while retaining the key pharmacophoric features responsible for its activity. The goal is to discover new intellectual property and potentially overcome liabilities of the original scaffold, such as poor solubility or metabolic instability. dundee.ac.uk

For instance, a systematic exploration of a series of proteasome inhibitors based on a 2-phenylimidazo[1,2-a]pyrimidine (B97590) core failed to yield a developable drug candidate. dundee.ac.uk Consequently, an extensive scaffold-hopping exercise was undertaken, which involved replacing the core bicyclic system with various other scaffolds. This effort led to the identification of compounds with significantly improved aqueous and simulated intestinal fluid (FaSSIF) solubility, ultimately resulting in a preclinical candidate. dundee.ac.uk

Applying this concept to this compound, a medicinal chemist could explore several scaffold hopping pathways. The central phenyl ring could be replaced by other aromatic systems like pyridine, thiophene, or pyrazole (B372694). Similarly, the pyrrole moiety could be substituted with other five-membered heterocycles such as furan, thiazole, or imidazole (B134444) to modulate electronic properties and potential hydrogen bonding interactions.

Table 2: Conceptual Scaffold Hopping Strategies for this compound

Original ScaffoldHopped Scaffold Example 1 (Ring Replacement)Hopped Scaffold Example 2 (Isomerism)Hopped Scaffold Example 3 (Heterocycle Hop)
3-(Pyrrol-1-yl)phenyl 5-(Pyrrol-1-yl)pyridin-3-yl2-(Pyrrol-1-yl)phenyl3-(Pyrazol-1-yl)phenyl
Rationale Introduce a nitrogen atom to alter solubility and potential interactions.Change the substitution pattern to explore different spatial arrangements.Alter the electronic nature and hydrogen bonding capacity of the heterocycle.

This table presents conceptual strategies and does not represent synthesized compounds.

These strategies of hybrid molecule design and scaffold hopping are powerful tools in modern drug discovery, allowing for the systematic exploration of chemical space to optimize lead compounds into viable drug candidates.

Advanced Structural Elucidation and Conformational Analysis

Spectroscopic Characterization Techniques

Spectroscopy is fundamental to understanding the molecular structure by probing the interaction of the compound with electromagnetic radiation. Each technique provides unique insights into different aspects of the molecule's architecture.

NMR spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. For N-(propan-2-yl)-3-(1H-pyrrol-1-yl)benzamide, ¹H and ¹³C NMR spectra would provide definitive evidence for its structure. While specific experimental spectra for this exact compound are not widely published, a detailed prediction of the expected signals can be made based on the analysis of its constituent parts: a 1,3-disubstituted benzene (B151609) ring, an N-substituted pyrrole (B145914) ring, and an N-isopropyl amide group. ipb.pt

¹H NMR: The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The pyrrole protons typically appear in the aromatic region, with the α-protons (adjacent to the nitrogen) at a different chemical shift than the β-protons. ipb.pt The protons on the central benzene ring would exhibit complex splitting patterns characteristic of a 1,3-substitution pattern. The isopropyl group would present a classic septet for the single CH proton and a doublet for the six equivalent methyl (CH₃) protons. youtube.comdocbrown.info The amide (N-H) proton would likely appear as a broad singlet or a doublet if coupling to the isopropyl CH proton is resolved. docbrown.info

¹³C NMR: The carbon NMR spectrum would complement the proton data, showing distinct resonances for each unique carbon atom. This includes signals for the carbonyl carbon of the amide, the carbons of the benzene and pyrrole rings, and the carbons of the isopropyl group.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
AssignmentPredicted ¹H Chemical Shift (ppm)Predicted MultiplicityPredicted ¹³C Chemical Shift (ppm)
Amide (C=O)--~165-170
Benzene Ring (Ar-C)~7.4-8.0Multiplets~125-140
Pyrrole Ring (α-CH)~7.0-7.3Triplet~118-122
Pyrrole Ring (β-CH)~6.2-6.5Triplet~108-112
Isopropyl (CH)~4.1-4.3Septet~41-43
Isopropyl (CH₃)~1.2-1.3Doublet~22-24
Amide (N-H)~7.5-8.5 (broad)Singlet/Doublet-

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, probes the vibrational modes of molecular bonds. These methods are excellent for identifying functional groups. nih.gov

FT-IR Spectroscopy: The IR spectrum of this compound is expected to be dominated by the characteristic absorptions of the amide group. The N-H stretching vibration should appear as a sharp peak in the range of 3300-3500 cm⁻¹. The C=O stretching vibration (Amide I band) is a very strong and sharp absorption typically found around 1630-1680 cm⁻¹. The N-H bending vibration (Amide II band), coupled with C-N stretching, occurs in the 1510-1570 cm⁻¹ region. Additional peaks corresponding to aromatic C-H stretching (above 3000 cm⁻¹), aliphatic C-H stretching (below 3000 cm⁻¹), and C=C stretching of the aromatic and pyrrole rings (1400-1600 cm⁻¹) would also be present. researchgate.net

Raman Spectroscopy: Raman spectroscopy provides complementary information. While the C=O stretch is also visible in Raman, aromatic ring vibrations often give stronger and more characteristic signals in Raman spectra than in IR. nih.govresearchgate.net The symmetric vibrations of the benzene and pyrrole rings would be particularly prominent.

Key Predicted Vibrational Frequencies for this compound
Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Expected Intensity
N-H StretchAmide3300 - 3500Medium-Strong (IR)
Aromatic C-H StretchBenzene, Pyrrole3000 - 3100Medium-Weak
Aliphatic C-H StretchIsopropyl2850 - 2980Medium
C=O Stretch (Amide I)Amide1630 - 1680Very Strong (IR)
N-H Bend (Amide II)Amide1510 - 1570Strong (IR)
C=C Ring StretchBenzene, Pyrrole1400 - 1600Variable (Strong in Raman)

Mass spectrometry (MS) provides information about the molecular weight and structural features of a molecule by analyzing the mass-to-charge ratio (m/z) of its ions. The molecular formula of this compound is C₁₄H₁₆N₂O, giving it a monoisotopic mass of approximately 228.1263 Da.

In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be observed at m/z 228. The fragmentation pattern would be dictated by the weakest bonds and the stability of the resulting fragments. Plausible fragmentation pathways for amides include:

Alpha-cleavage: Cleavage of the bond between the isopropyl group and the nitrogen atom.

Amide bond cleavage: Cleavage of the C-N bond can lead to the formation of a benzoyl-type cation. A key fragment would be the pyrrolylbenzoyl cation at m/z 171.

Loss of the isopropyl group ([M-43]⁺) would result in an ion at m/z 185.

The benzoyl cation fragment (C₆H₅CO⁺) typically appears at m/z 105, and the subsequent loss of CO gives the phenyl cation at m/z 77. researchgate.net

Plausible Mass Spectrometry Fragments for this compound
m/zProposed Fragment IonFormula
228Molecular Ion [M]⁺[C₁₄H₁₆N₂O]⁺
185[M - C₃H₇]⁺[C₁₁H₉N₂O]⁺
171[M - NH(C₃H₇)]⁺[C₁₁H₈NO]⁺
105Benzoyl Cation (from cleavage)[C₇H₅O]⁺
77Phenyl Cation[C₆H₅]⁺

UV-Vis spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons from lower to higher energy orbitals. The chromophores in this compound are the benzene ring, the pyrrole ring, and the carbonyl group of the amide. tanta.edu.eg

The spectrum is expected to show absorptions corresponding to π → π* transitions associated with the conjugated aromatic and pyrrole systems. These are typically strong absorptions. Additionally, a weaker absorption corresponding to the n → π* transition of the non-bonding electrons on the carbonyl oxygen is expected at a longer wavelength. uzh.chmasterorganicchemistry.com The conjugation between the benzene ring and the pyrrole ring would likely shift the absorption maxima to longer wavelengths (a bathochromic shift) compared to isolated benzene or pyrrole. tanta.edu.eg

X-ray Crystallography and Solid-State Structural Investigations

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state, providing accurate bond lengths, bond angles, and information about intermolecular interactions.

While a specific crystal structure for this compound is not publicly available, analysis of similar structures allows for a reliable prediction of its solid-state characteristics. nih.govnih.gov The molecule would adopt a conformation that minimizes steric hindrance. The amide functional group is known to be planar. A key feature in the crystal packing would be the formation of intermolecular hydrogen bonds between the N-H group of one molecule and the carbonyl oxygen (C=O) of a neighboring molecule. nih.gov This N-H···O=C hydrogen bonding is a common and strong interaction that often leads to the formation of well-ordered chains or dimers in the crystal lattice. nih.govnih.gov

Theoretical Structural Insights

In the absence of experimental crystallographic data, computational methods such as Density Functional Theory (DFT) can provide valuable theoretical insights into the molecule's geometry and electronic properties. researchgate.netresearchgate.net

A computational study would begin with a geometry optimization to find the lowest energy conformation of the molecule. This would provide theoretical values for bond lengths and angles. Such calculations could also predict the dihedral angle between the planes of the benzene and pyrrole rings. Furthermore, theoretical calculations can simulate vibrational (IR and Raman) and NMR spectra, which can be used to support the assignment of experimental data. researchgate.net Analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), would provide information about the molecule's reactivity and electronic transition properties.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its density-based equivalent) to determine the electronic distribution and energy of the molecule, offering deep insights into its stability and chemical behavior.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. youtube.comwikipedia.orgyoutube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.comyoutube.com

The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity. The difference in energy between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. irjweb.com A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap suggests the molecule is more polarizable and prone to chemical reactions. researchgate.net For N-(propan-2-yl)-3-(1H-pyrrol-1-yl)benzamide, FMO analysis would reveal that the electron density in the HOMO is likely concentrated on the electron-rich pyrrole (B145914) and benzamide (B126) rings, while the LUMO is distributed across the aromatic system. researchgate.net

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. nih.gov The MEP map displays different potential values on the electron density surface using a color spectrum. Typically, red regions indicate negative electrostatic potential, corresponding to areas with high electron density that are susceptible to electrophilic attack. nih.gov These are often found near electronegative atoms like oxygen or nitrogen. Blue regions represent positive electrostatic potential, indicating electron-deficient areas that are favorable for nucleophilic attack. nih.gov

For this compound, an MEP map would likely show a significant negative potential (red) around the carbonyl oxygen of the amide group, highlighting it as a primary site for hydrogen bonding and electrophilic interactions. The hydrogen atom of the amide (N-H) would exhibit a positive potential (blue), making it a hydrogen bond donor site. The aromatic rings would show a mix of neutral (green) to slightly negative potential, reflecting their delocalized π-electron systems.

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are used to study the behavior of molecules on a larger scale, including their interactions with biological macromolecules like proteins and their dynamic behavior over time.

Molecular Docking for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein receptor. mdpi.com This method is crucial in drug discovery for predicting the binding affinity and mode of interaction between a potential drug candidate and its biological target. mdpi.comresearchgate.net The process involves placing the ligand into the binding site of a protein and using a scoring function to estimate the strength of the interaction, often reported as a binding energy or docking score. acs.org

In a hypothetical docking study of this compound, the compound would be docked into the active site of a relevant protein target. For instance, benzamide derivatives have been studied as inhibitors of enzymes like glucokinase or as anticancer agents targeting proteins such as Receptor tyrosine kinase-like orphan receptor 1 (ROR1). researchgate.netnih.gov The results would likely show key interactions, such as hydrogen bonds between the amide group's N-H and C=O with amino acid residues like arginine or aspartic acid in the active site. acs.org The pyrrole and phenyl rings would likely engage in hydrophobic or π-π stacking interactions with aromatic residues of the protein.

Table 2: Example of a Molecular Docking Analysis Summary Note: This table is a hypothetical representation of docking results for this compound against a protein kinase target.

Protein TargetLigandDocking Score (kcal/mol)Interacting ResiduesType of Interaction
Protein Kinase (e.g., ROR1)This compound-8.5ASP 123Hydrogen Bond (with N-H)
ARG 45Hydrogen Bond (with C=O)
PHE 189π-π Stacking (with Phenyl ring)
TRP 78Hydrophobic (with Pyrrole ring)
LEU 25Hydrophobic (with Isopropyl group)

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability

While molecular docking provides a static snapshot of the ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view by simulating the movements of atoms and molecules over time. nottingham.ac.uk MD simulations are used to assess the stability of the ligand-protein complex, observe conformational changes, and refine the binding mode predicted by docking. nih.govnih.gov

An MD simulation of the this compound-protein complex would be performed in a simulated physiological environment (e.g., in a water box with ions). nih.gov The stability of the complex is often evaluated by calculating the Root Mean Square Deviation (RMSD) of the protein and ligand over the simulation time. A stable RMSD value indicates that the complex remains in a consistent conformation. researchgate.net Furthermore, Root Mean Square Fluctuation (RMSF) analysis can identify which parts of the protein and ligand are flexible or rigid. Such simulations would provide crucial information on whether the key interactions predicted by docking are maintained over time, thus validating the stability of the binding. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models are developed using a series of compounds with known biological activities. These models help in understanding the structural requirements for a compound to exhibit a certain biological effect, thereby guiding the design of more potent molecules.

Comparative Molecular Field Analysis (CoMFA)

CoMFA is a 3D-QSAR technique that correlates the biological activity of a set of molecules with their 3D steric and electrostatic fields. The process involves aligning the molecules in a common orientation and then calculating the steric (Lennard-Jones) and electrostatic (Coulombic) interaction energies between each molecule and a probe atom at various grid points. The resulting data is analyzed using statistical methods, typically Partial Least Squares (PLS), to generate a model that can predict the activity of new compounds. The results are often visualized as contour maps, indicating regions where steric bulk or specific electrostatic charges are favorable or unfavorable for activity.

Despite a thorough search of scientific databases and literature, no specific CoMFA studies have been published for this compound.

Investigation of Biological Activities and Mechanistic Pathways in Vitro & Preclinical Non Human

Antimicrobial Research Applications

The pyrrole (B145914) and benzamide (B126) moieties are present in a variety of compounds that have been investigated for their antimicrobial properties against a range of bacterial and fungal pathogens. These investigations often involve determining the minimum inhibitory concentration (MIC) to quantify the potency of the compounds. A review of the current literature indicates that while the general classes of compounds are of interest in antimicrobial research, N-(propan-2-yl)-3-(1H-pyrrol-1-yl)benzamide has not been specifically studied or reported on for its antimicrobial activities. Therefore, no MIC values or other antimicrobial data are available for this compound.

Antibacterial Activity (e.g., against Staphylococcus aureus, Escherichia coli, Mycobacterium tuberculosis)

There is no available scientific data on the antibacterial activity of this compound against key bacterial pathogens such as Staphylococcus aureus, Escherichia coli, or Mycobacterium tuberculosis.

Antifungal and Antiviral Activity (e.g., feline herpes virus, coxsackie virus B4, influenza A/H1N1)

No studies have been published detailing the antifungal or antiviral efficacy of this compound. Its activity against fungi or viruses like feline herpes virus, coxsackie virus B4, or influenza A/H1N1 has not been reported in the scientific literature.

Antitubercular Efficacy

Specific research on the antitubercular efficacy of this compound is not present in the available scientific literature.

Antiproliferative and Cell Cycle Modulation Research (In Vitro Cell Line Studies)

There is a lack of published research on the effects of this compound on cancer cell lines.

Inhibition of Cell Proliferation in Cancer Cell Lines

No data is available regarding the ability of this compound to inhibit the proliferation of any cancer cell lines.

Induction of Cell Cycle Arrest Mechanisms

The potential for this compound to induce cell cycle arrest has not been investigated in any published studies.

Modulation of Signaling Pathways (e.g., p53/p21, AMPK phosphorylation)

There is no information available on the effects of this compound on signaling pathways such as the p53/p21 pathway or AMPK phosphorylation.

MicroRNA Modulation (e.g., miR-21 inhibition)

There is currently no publicly available research detailing the in vitro or preclinical non-human investigation of this compound's capacity to modulate microRNA, including the inhibition of miR-21. While various small molecules are being explored for their ability to influence microRNA expression in disease models, specific studies focusing on this compound have not been identified.

Anti-inflammatory Research (In Vitro & Preclinical)

Similarly, a comprehensive search of scientific databases and literature does not yield specific in vitro or preclinical studies on the anti-inflammatory properties of this compound. The broader family of benzamides has been a source of compounds with anti-inflammatory potential, but dedicated research on this particular derivative is not documented in the available resources.

Insecticidal Efficacy and Bioefficacy Screening (Preclinical)

Preclinical data from bioefficacy screenings to determine the insecticidal properties of this compound are not present in the public scientific literature. Although compounds containing pyrrole and benzamide moieties have been investigated for their insecticidal activities, specific efficacy data, target insect species, and mechanisms of action for this compound are not available.

Structure Activity Relationship Sar and Pharmacophore Mapping

Identification of Key Structural Features for Biological Activity

Analysis of related pyrrole-benzamide derivatives reveals several key structural features that are crucial for their biological activity. These observations, while not directly from studies on N-(propan-2-yl)-3-(1H-pyrrol-1-yl)benzamide , offer a foundational understanding of its potential pharmacophoric elements.

The core benzamide (B126) moiety is a common feature in many biologically active compounds and often acts as a critical hydrogen bonding scaffold, interacting with protein targets. The relative position of the substituents on the phenyl ring is a determining factor for activity. In the case of this compound, the pyrrole (B145914) ring is located at the 3-position. This meta-substitution pattern dictates the geometry of the molecule and the spatial orientation of the pyrrole group relative to the amide linkage.

The 1H-pyrrol-1-yl group is another significant feature. The pyrrole ring itself is an aromatic heterocycle that can participate in various non-covalent interactions, including hydrophobic and π-π stacking interactions with the target protein. The nitrogen atom of the pyrrole is generally not basic, and the ring system is relatively electron-rich. Studies on similar compounds, such as N-[3-(1H-pyrrol-1-yl)methyl]-1,2,5,6-tetrahydropyridin-1-yl]benzamides, have demonstrated that the pyrrole moiety is integral to their anti-inflammatory activity. nih.gov

The N-(propan-2-yl) group , also known as the isopropyl group, attached to the amide nitrogen, plays a crucial role in defining the lipophilicity and steric profile of the molecule. The size and branching of this alkyl group can significantly influence binding affinity and selectivity. In some classes of inhibitors, the presence of a secondary amide, such as that formed with an isopropyl group, has been shown to be more potent than a primary amide. acs.org The isopropyl group provides a balance of lipophilicity and size that can be optimal for fitting into specific hydrophobic pockets of a target protein.

Structural MoietyPotential Contribution to Biological Activity
Benzamide CoreHydrogen bonding interactions, scaffold for substituent orientation.
3-(1H-pyrrol-1-yl) GroupHydrophobic interactions, π-π stacking, potential for specific receptor recognition.
N-(propan-2-yl) GroupModulates lipophilicity, steric interactions within the binding pocket.

Rational Design Strategies Based on SAR Analysis

Based on the understanding of the key structural features, rational design strategies can be employed to optimize the biological activity of This compound . These strategies involve systematic modifications of the molecular structure to enhance potency, selectivity, and pharmacokinetic properties.

One common strategy is substituent modification on the pyrrole and benzamide rings. Introducing various functional groups at different positions can probe the steric and electronic requirements of the target's binding site. For example, adding electron-withdrawing or electron-donating groups to the phenyl ring could modulate the electronic properties of the benzamide core and influence its hydrogen bonding capacity.

Another approach is the alteration of the N-alkyl substituent . While the isopropyl group may be optimal in some cases, exploring other alkyl groups of varying sizes and branching (e.g., cyclopropyl, tert-butyl) can lead to improved interactions with the target. For instance, in a series of benzamide inhibitors of Mycobacterium tuberculosis, the size of the N-alkyl group was found to be a critical determinant of activity, with larger groups sometimes leading to decreased potency. acs.org

Bioisosteric replacement is a further valuable tool in rational drug design. This involves replacing one functional group with another that has similar physical and chemical properties, with the aim of improving the compound's biological profile. For example, the pyrrole ring could be replaced with other five-membered heterocycles like pyrazole (B372694) or imidazole (B134444) to investigate the importance of the heteroatom arrangement and electronic distribution.

Development of Predictive Models for Activity

To accelerate the drug discovery process and reduce the need for extensive synthesis and testing, computational methods are employed to develop predictive models for biological activity. Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a series of compounds with their biological activity.

For a series of analogs of This compound , a QSAR model could be developed by calculating various molecular descriptors for each compound. These descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological (e.g., connectivity indices).

A typical workflow for developing a predictive QSAR model would involve:

Data Set Preparation: Synthesizing and testing a series of analogs of This compound to obtain their biological activity data (e.g., IC50 values).

Descriptor Calculation: Computing a wide range of molecular descriptors for each compound in the series.

Model Building: Using statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms to build a mathematical equation that relates the descriptors to the biological activity.

Model Validation: Rigorously validating the model's predictive power using internal and external validation techniques.

While a specific QSAR model for This compound is not publicly available in the reviewed literature, studies on related structures, such as N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)benzenesulfonamides, have successfully employed QSAR to identify key molecular descriptors influencing their anticancer activity. nih.gov Such models can guide the design of new compounds with potentially enhanced activity.

Future Research Directions and Potential Academic Applications

Exploration of Novel Biological Targets and Pathways

The unique structural combination of an N-isopropylbenzamide and a 3-(1H-pyrrol-1-yl) group suggests that N-(propan-2-yl)-3-(1H-pyrrol-1-yl)benzamide could interact with a variety of biological targets. Future research should be directed at identifying these targets and the cellular pathways they modulate. The benzamide (B126) functional group is a key feature in many approved drugs and investigational compounds with diverse mechanisms of action, including anticancer and antimicrobial properties. nanobioletters.com Similarly, pyrrole-containing compounds have been investigated for a wide array of biological activities. nih.gov

Initial investigations could involve high-throughput screening against a panel of known and novel biological targets. This could be followed by more focused studies on promising hits to elucidate the mechanism of action.

Table 1: Potential Biological Target Classes for Investigation

Target ClassRationalePotential Therapeutic Area
KinasesMany kinase inhibitors feature amide and heterocyclic moieties.Oncology, Inflammatory Diseases
G-protein coupled receptors (GPCRs)Benzamide derivatives have been shown to modulate GPCR activity.Neuroscience, Metabolic Disorders
Ion ChannelsThe lipophilic nature of the compound may facilitate interaction with transmembrane ion channels.Cardiovascular Diseases, Neurology
Nuclear ReceptorsThe planar pyrrole (B145914) ring and the benzamide structure could allow for binding to the ligand-binding domains of nuclear receptors.Endocrinology, Oncology
Enzymes (e.g., HDACs, PARPs)Substituted benzamides are known inhibitors of enzymes like histone deacetylases (HDACs) and poly(ADP-ribose) polymerases (PARPs). researchgate.netnih.govOncology, Neurodegenerative Diseases

Advanced Synthetic Methodologies for Analogues

To fully explore the therapeutic potential of this compound, the development of advanced synthetic methodologies for generating a diverse library of analogues is crucial. Modern synthetic techniques can be employed to modify the core structure in a controlled and efficient manner.

Future synthetic efforts could focus on:

Diversification of the Pyrrole Ring: Introducing substituents on the pyrrole ring to probe the structure-activity relationship (SAR).

Modification of the Benzamide Moiety: Altering the substitution pattern on the phenyl ring and replacing the isopropyl group with other alkyl or aryl substituents.

Scaffold Hopping: Replacing the pyrrole or benzamide core with other heterocyclic or aromatic systems to explore new chemical space.

These synthetic endeavors will be instrumental in optimizing the potency, selectivity, and pharmacokinetic properties of this chemical scaffold.

Integration of Multi-Omics Data in Mechanistic Studies

A comprehensive understanding of the biological effects of this compound will require the integration of multi-omics data. nih.gov By combining genomics, transcriptomics, proteomics, and metabolomics, researchers can obtain a systems-level view of the compound's impact on cellular function. nih.gov

For instance, transcriptomic analysis (e.g., RNA-seq) can reveal changes in gene expression following treatment with the compound, while proteomics can identify alterations in protein levels and post-translational modifications. nih.gov Metabolomics can provide insights into the metabolic pathways affected by the compound. The integration of these datasets can help to identify novel biomarkers of drug response and elucidate the compound's mechanism of action. nih.gov

Table 2: Illustrative Multi-Omics Approach for Mechanistic Studies

Omics PlatformData GeneratedPotential Insights
Transcriptomics (RNA-seq) Differential gene expression profilesIdentification of regulated pathways and potential off-target effects.
Proteomics (Mass Spectrometry) Changes in protein abundance and modificationsElucidation of direct protein targets and downstream signaling events. nih.gov
Metabolomics (LC-MS, NMR) Alterations in metabolite levelsUnderstanding of the compound's impact on cellular metabolism.
Genomics (CRISPR screening) Identification of genes that modulate sensitivityDiscovery of genetic determinants of drug response and resistance mechanisms.

Development of this compound as a Research Tool

Beyond its potential as a therapeutic agent, this compound could be developed into a valuable research tool for chemical biology. By attaching chemical probes, such as fluorescent dyes or affinity tags, to the molecule, researchers can visualize its subcellular localization and identify its binding partners.

Furthermore, photoaffinity labeling, a powerful technique in chemical biology, could be employed to covalently link the compound to its biological target upon photoactivation. This would enable the unambiguous identification of the target protein, providing critical insights into the compound's mechanism of action.

Contribution to Chemical Biology and Drug Discovery Research

The systematic investigation of this compound and its analogues has the potential to make significant contributions to the fields of chemical biology and drug discovery. The identification of a novel bioactive scaffold can open up new avenues for therapeutic intervention in a range of diseases.

Moreover, the detailed characterization of the structure-activity relationships and the elucidation of the mechanism of action of this compound class will provide valuable knowledge for the broader medicinal chemistry community. The insights gained from studying this particular molecule could inform the design of future drug candidates with improved efficacy and safety profiles. The exploration of benzamide and pyrrole derivatives continues to be an active area of research, with new compounds being synthesized and evaluated for a variety of biological activities, including as potential anticancer, antimicrobial, and anti-inflammatory agents. nanobioletters.commdpi.comnih.gov

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing N-(propan-2-yl)-3-(1H-pyrrol-1-yl)benzamide with high purity?

  • Methodology : Multi-step synthesis typically involves coupling a pyrrole moiety to a benzamide core. Critical factors include:

  • Temperature control : Reactions often proceed optimally at 60–80°C to avoid decomposition of heat-sensitive intermediates .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while dichloromethane is preferred for acid-sensitive steps .
  • Catalyst optimization : Palladium catalysts (e.g., Pd/C) may be used for coupling reactions, with loadings adjusted to minimize side products .
    • Analytical validation : Thin-layer chromatography (TLC) monitors reaction progress, while HPLC (>95% purity) and NMR (1H/13C) confirm structural integrity .

Q. How does the presence of the pyrrole ring influence the compound's physicochemical properties?

  • The pyrrole group enhances π-π stacking interactions with aromatic residues in biological targets, improving binding affinity. Its electron-rich nature also increases susceptibility to electrophilic substitution reactions .
  • Lipophilicity : LogP values for similar analogs range from 2.1–3.5, indicating moderate membrane permeability .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to mitigate competing side reactions during the coupling of pyrrole and benzamide moieties?

  • Competing pathways : Undesired N-alkylation or over-substitution of the pyrrole ring may occur. Mitigation strategies include:

  • Protecting groups : Temporarily block reactive sites on the pyrrole (e.g., using tert-butoxycarbonyl (Boc)) before coupling .
  • Catalyst screening : Pd-based catalysts with bulky ligands (e.g., XPhos) improve regioselectivity in cross-coupling steps .
  • Kinetic monitoring : Real-time FTIR or LC-MS identifies side products early, enabling mid-reaction adjustments .

Q. What strategies are effective for resolving contradictions in reported biological activity data across structural analogs?

  • Case study : Analog N-(4-methoxybenzyl)-3-(1H-pyrrol-1-yl)benzamide () showed varying kinase inhibition (IC50: 0.2–5 µM) due to differences in assay conditions (e.g., ATP concentration).
  • Resolution steps :

  • Standardize assays : Use consistent ATP levels (e.g., 1 mM) and cell lines (e.g., HEK293 for recombinant kinases).

  • SAR analysis : Compare substituent effects (Table 1) to isolate structural determinants of activity .

    Table 1. Structural-Activity Relationships (SAR) in Benzamide Analogs

    CompoundSubstituentBiological Activity (IC50)Source
    N-(4-methoxybenzyl) analog4-OCH30.2 µM (Kinase A)
    N-(4-fluorophenyl) analog4-F5.0 µM (Kinase A)
    N-(propan-2-yl) targetIsopropylPending validation

Q. What advanced techniques are recommended for elucidating the compound's mechanism of action?

  • Target identification :

  • SPR (Surface Plasmon Resonance) : Measures real-time binding kinetics to purified enzymes/receptors .
  • Cryo-EM/X-ray crystallography : Resolves binding modes (e.g., hydrogen bonding with kinase hinge regions) .
    • Pathway analysis : RNA-seq or phosphoproteomics identifies downstream signaling effects in cellular models .

Q. How can computational methods guide the design of derivatives with improved metabolic stability?

  • In silico tools :

  • CYP450 metabolism prediction : Software like StarDrop identifies metabolic soft spots (e.g., oxidation of isopropyl groups) .
  • Docking simulations : Prioritize derivatives with reduced steric clashes in cytochrome binding pockets .
    • Experimental validation : Microsomal stability assays (e.g., human liver microsomes) quantify half-life improvements .

Methodological Challenges and Solutions

Q. How should researchers address low yields in the final amidation step?

  • Root cause : Steric hindrance from the isopropyl group may slow nucleophilic attack.
  • Solutions :

  • Activating agents : Use HATU or EDC/HOBt to enhance coupling efficiency .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., 30 min at 100°C vs. 24 hr conventional) .

Q. What analytical workflows are recommended for detecting trace impurities in bulk samples?

  • LC-HRMS : Resolves impurities at <0.1% levels and assigns structures via MS/MS fragmentation .
  • NMR impurity profiling : 2D NOESY or COSY identifies persistent byproducts missed by chromatography .

Key Research Gaps

  • In vivo pharmacokinetics : No data exists for the target compound. Propose studies in rodent models to assess oral bioavailability and clearance rates.
  • Toxicology profiling : Prioritize Ames testing and hERG channel binding assays to de-risk further development .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.